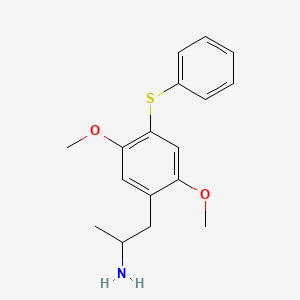

2,5-Dimethoxy-4-phenylthioamphetamine

Description

Structure

3D Structure

Properties

CAS No. |

952006-44-9 |

|---|---|

Molecular Formula |

C17H21NO2S |

Molecular Weight |

303.4 g/mol |

IUPAC Name |

1-(2,5-dimethoxy-4-phenylsulfanylphenyl)propan-2-amine |

InChI |

InChI=1S/C17H21NO2S/c1-12(18)9-13-10-16(20-3)17(11-15(13)19-2)21-14-7-5-4-6-8-14/h4-8,10-12H,9,18H2,1-3H3 |

InChI Key |

CSOTVYXYZSJOFL-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC(=C(C=C1OC)SC2=CC=CC=C2)OC)N |

Origin of Product |

United States |

Enzymatic Kinetic Resolution:another Powerful Technique is the Enzymatic Resolution of the Racemic Amine Produced from a Non Stereoselective Synthesis.researchgate.netthis Method Utilizes an Enzyme, Often a Lipase Such As Candida Antarctica Lipase B Cal B , Which Selectively Acylates One Enantiomer of the Amine over the Other.researchgate.netfor Example, Reacting the Racemic Amine with an Acyl Donor Like Ethyl Acetate in the Presence of the Enzyme Would Result in One Enantiomer Being Converted to an Amide, While the Other Remains As the Unreacted Amine. the Resulting Mixture of the Acylated Enantiomer and the Unreacted Amine Enantiomer Can then Be Easily Separated by Standard Chemical Techniques E.g., Extraction or Chromatography .

The ability to synthesize specific enantiomers is crucial for detailed pharmacological studies. It allows researchers to determine the stereochemical requirements for receptor binding and functional activity. For phenethylamine (B48288) analogues, the (R)-enantiomer is often reported to be the more potent stereoisomer at serotonin (B10506) receptors. Access to enantiomerically pure forms of 2,5-Dimethoxy-4-phenylthioamphetamine and its analogues would enable a more precise understanding of their therapeutic potential and mechanism of action.

Molecular Pharmacology and Receptor Interaction Profiles

In Vitro Receptor Binding and Functional Assays

In vitro studies using cloned human receptors are essential for elucidating the molecular targets of a compound. For the 2,5-dimethoxy-amphetamine series, these assays have established a distinct pharmacological profile centered on specific serotonin (B10506) receptor subtypes.

The primary molecular target for classic psychedelic compounds is the serotonin 5-HT2A receptor. Compounds in the 2,5-dimethoxy-amphetamine family consistently demonstrate high affinity for this receptor subtype. The introduction of a lipophilic substituent at the 4-position, such as a halogen or a thioalkyl group, generally enhances binding affinity at 5-HT2A and 5-HT2C receptors. nih.govnih.gov While specific binding affinity (Kᵢ) data for 2,5-Dimethoxy-4-phenylthioamphetamine are not extensively detailed in peer-reviewed literature, the pharmacology of closely related 4-alkoxy and 4-alkylthio analogues provides a strong basis for its expected profile.

Studies on a range of 4-alkoxy-substituted 2,5-dimethoxyamphetamines show moderate to high affinity for the 5-HT2A receptor, with Kᵢ values often in the nanomolar range. nih.gov These compounds typically exhibit a preference for the 5-HT2A receptor over the 5-HT2C receptor and show very weak affinity for the 5-HT1A receptor. nih.govnih.gov The 2,5-dimethoxy motif is a recognized pharmacophore that confers potent agonist activity at the 5-HT2A receptor. researchgate.netnih.gov

The functional potency (EC₅₀), which measures the concentration required to elicit half of the maximum response, further defines the compound's activity. For the closely related compound Aleph-1 (2,5-Dimethoxy-4-methylthioamphetamine), a potent partial agonist activity at the 5-HT2A receptor has been reported with an EC₅₀ value of 10 nM. wikipedia.org It is anticipated that this compound would exhibit a similar high-potency profile. The interaction between 5-HT2A and 5-HT2C receptors can be complex, with evidence suggesting they may form heteromeric complexes that modulate signaling. nih.govplos.org

Interactive Table 1: Serotonin Receptor Affinities and Potencies of Related 4-Substituted 2,5-Dimethoxy-Amphetamines

This table presents data from related 4-alkoxy-substituted amphetamines to illustrate the general pharmacological trends for this class of compounds at serotonin receptors.

| Compound | 5-HT2A Kᵢ (nM) | 5-HT2A EC₅₀ (nM) | 5-HT2A Efficacy (%) | 5-HT2C Kᵢ (nM) |

| TMA-2 | 4400 | 990 | 73 | 5500 |

| MEM | 980 | 110 | 89 | 1500 |

| MALM | 200 | 2 | 95 | 1600 |

| MMALM | 61 | 18 | 84 | 1300 |

| MFEM | 1300 | 38 | 70 | 2300 |

| Data sourced from studies on 4-alkoxy-substituted 2,5-dimethoxyamphetamines. nih.gov |

Functional assays reveal that compounds of this class typically act as agonists or partial agonists at 5-HT2 family receptors. researchgate.net An agonist binds to a receptor and activates it, producing a biological response, while a partial agonist activates the receptor but elicits a sub-maximal response compared to a full agonist. wikipedia.orgresearchgate.net

The hallucinogenic effects of these compounds are primarily attributed to their agonist activity at the 5-HT2A receptor. upenn.edufrontiersin.orgnih.gov Studies on related 4-substituted 2,5-dimethoxyamphetamines demonstrate that they are potent 5-HT2A agonists, with some acting as full agonists (efficacy >85-95%) and others as partial agonists. nih.gov For example, Aleph-1 is characterized as a partial agonist at the 5-HT2A receptor. wikipedia.org The degree of efficacy (Eₘₐₓ) can vary based on the specific substituent at the 4-position.

Activity at the 5-HT2C receptor is also a common feature. For the hallucinogen DOI (2,5-dimethoxy-4-iodoamphetamine), agonist activity at the 5-HT2C receptor is thought to modulate the effects mediated by the 5-HT2A receptor. nih.gov It is likely that this compound also functions as an agonist at both 5-HT2A and 5-HT2C receptors, consistent with the profile of other psychedelic amphetamines. nih.govnih.gov

Monoamine transporters—the dopamine (B1211576) transporter (DAT), serotonin transporter (SERT), and norepinephrine (B1679862) transporter (NET)—are responsible for the reuptake of their respective neurotransmitters from the synapse and are key targets for many psychoactive drugs. nih.gov However, classic psychedelic amphetamines of the 2,5-dimethoxy series are generally characterized by their high affinity for serotonin receptors, not monoamine transporters.

Pharmacological studies of a series of 4-alkoxy-substituted 2,5-dimethoxyamphetamines and their phenethylamine (B48288) counterparts investigated their potential to inhibit monoamine transporters. nih.gov The results showed that these compounds had negligible activity at DAT, SERT, and NET at concentrations that are pharmacologically relevant for their serotonin receptor activity. nih.gov Based on this data from structurally analogous compounds, this compound is predicted to have a low affinity for and minimal inhibitory effect on the primary monoamine transporters.

Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor that responds to endogenous trace amines and is also a target for amphetamine and its derivatives. nih.gov Ligands for TAAR1 typically possess a phenethylamine backbone. nih.gov

However, studies on related 4-alkoxy-2,5-dimethoxy-substituted compounds have shown a clear distinction between phenethylamine and amphetamine derivatives in their interaction with TAAR1. While the phenethylamine analogues (the "2C-O" series) showed binding to TAAR1, the corresponding amphetamine analogues (the "3C-O" series) did not activate the human TAAR1 receptor. nih.gov Given that this compound is an amphetamine derivative (containing an alpha-methyl group), it is predicted to have low or no functional agonist activity at TAAR1. nih.gov

The structure of this compound includes a chiral center at the alpha-carbon of the ethylamine (B1201723) side chain. ncats.io This results in the existence of two stereoisomers (enantiomers): (R)-2,5-Dimethoxy-4-phenylthioamphetamine and (S)-2,5-Dimethoxy-4-phenylthioamphetamine. The compound is typically synthesized and studied as a racemic mixture, containing equal amounts of both enantiomers. ncats.iobiomedgrid.comwolterskluwer.com

In pharmacology, it is well-established that enantiomers of a chiral drug can have different affinities, potencies, and efficacies at biological targets because receptors and enzymes are themselves chiral environments. nih.govbiomedgrid.comslideshare.net For psychedelic phenethylamines and amphetamines, the biological activity resides predominantly in the (R)-enantiomer. For instance, the (R)-(-) isomer of the related compound DOI is the more potent and pharmacologically active enantiomer responsible for its effects at the 5-HT2A receptor. nih.gov

While specific studies separating and characterizing the individual enantiomers of this compound have not been reported in the literature, it is highly probable based on the established structure-activity relationships of this class that the (R)-isomer is the more potent eutomer at serotonin 5-HT2 receptors.

Structure Activity Relationship Sar Studies

Elucidation of Key Structural Motifs for Pharmacological Activity

The pharmacological profile of 2,5-Dimethoxy-4-phenylthioamphetamine is determined by several key structural features: the specific arrangement of methoxy (B1213986) groups on the phenyl ring, the nature of the substituent at the 4-position, and the presence of a methyl group on the alpha carbon of the ethylamine (B1201723) side chain.

The 2,5-dimethoxy substitution pattern on the aromatic ring is a hallmark of many potent phenethylamine (B48288) and amphetamine-based serotonin (B10506) receptor agonists. nih.gov This specific arrangement is considered optimal for achieving high affinity at 5-HT(2A) receptors. nih.gov Compounds featuring a 2,4,5-substitution pattern are considered archetypal psychedelic phenethylamines. nih.gov Studies on various position isomers have demonstrated the importance of this 2,4,5-arrangement for activity. nih.gov

However, the necessity of this motif has been debated. Research involving the synthesis of 2- and 5-desmethoxy derivatives of known 5-HT(2A) agonists showed only a modest decrease in in-vitro binding affinity and functional potency at 5-HT(2A) and 5-HT(2C) receptors. nih.gov The removal of the 2-methoxy group had a more pronounced effect than the removal of the 5-methoxy group. nih.gov Despite the relatively small drop in in-vitro activity, the in-vivo effects in mice were significantly reduced, suggesting the 2,5-dimethoxy motif is particularly important for in-vivo potency. nih.gov The metabolism of these compounds often involves O-demethylation, a process primarily mediated by the CYP2D6 isoenzyme. nih.gov

The substituent at the 4-position of the phenyl ring plays a crucial role in modulating receptor affinity and functional activity. For 2,5-dimethoxyphenethylamines, the addition of a small, lipophilic substituent at this position is known to induce potent psychedelic effects, which corresponds to agonist activity at 5-HT2 receptors. nih.gov Increasing the size and lipophilicity of the 4-position substituent generally leads to an increase in affinity at 5-HT(2A) and 5-HT(2C) receptors. nih.gov

However, the relationship is not linear, and very bulky substituents can shift the functional profile from agonism to antagonism. nih.govresearchgate.net For example, within the 4-thio-substituted 2,5-dimethoxyphenethylamine (2C-T) series, compounds with a 4-benzylthio substituent showed high 5-HT(2A) receptor affinity but had the lowest activation potential, indicating that bulky lipophilic groups can produce potent serotonin 5-HT2 antagonists. researchgate.net The phenylthio group in this compound is also a bulky, lipophilic substituent, which influences its interaction with the receptor. The nature of the atom linking the substituent is also critical; replacing the sulfur atom in thio-analogues with oxygen has been shown to decrease activity at the 5-HT(2A) receptor. acs.org

| Compound | 4-Position Substituent | 5-HT2AR Ki (nM) | Reference |

|---|---|---|---|

| 2C-H | -H | 1000 | frontiersin.org |

| 2C-B | -Br | 1.6 | nih.gov |

| 2C-I | -I | ~10 | nih.gov |

| 2C-TFM | -SCF3 | 1.1 | acs.org |

| 2C-BI-phenyl | -phenyl | >10000 | researchgate.net |

| 5k (biphenyl analog) | -biphenyl-4-yl | 33 | nih.gov |

The presence of a methyl group at the alpha (α) position of the ethylamine side chain differentiates amphetamines from their phenethylamine counterparts. This α-methylation is a key structural feature that significantly impacts the compound's pharmacological properties. wikipedia.orgscielo.org.mx

The primary role of the α-methyl group is to increase the metabolic stability of the compound. It provides steric hindrance that makes the molecule a poor substrate for monoamine oxidase (MAO), an enzyme responsible for the degradation of many neurotransmitters and related substances. wikipedia.org This resistance to metabolism prolongs the compound's half-life. Furthermore, the addition of a methyl group increases the molecule's lipophilicity, which facilitates its passage across the blood-brain barrier. reddit.comnewhaven.edu While α-methylation generally increases in-vivo potency, it appears to have only a minor influence on the binding affinity for 5-HT(2A) and 5-HT(2C) receptors when compared to the corresponding phenethylamine. nih.gov

Comparative SAR within the DOx and Thio-Substituted Phenethylamine (2C-T) Series

The DOx series refers to α-methylated 2,5-dimethoxy-4-substituted amphetamines, while the 2C-T series consists of 2,5-dimethoxy-4-alkylthiophenethylamines. Comparing these two series allows for an evaluation of the impact of α-methylation in the context of thio-substituents.

Generally, the α-methylation that defines the DOx series leads to an increase in psychoactive potency compared to the analogous 2C-series compounds. frontiersin.org This is largely attributed to the pharmacokinetic advantages conferred by the α-methyl group, as discussed previously. In terms of receptor interactions, binding affinities at the 5-HT(2A) and 5-HT(2C) receptors are often comparable between a DOx compound and its 2C-x counterpart. nih.gov However, differences can be observed at other receptors; for instance, phenethylamines (2C series) tend to bind more strongly to the trace amine-associated receptor 1 (TAAR1) than their amphetamine (DOx) analogs. nih.govfrontiersin.org

Recent studies on a 4-thiotrifluoromethyl analog of amphetamine showed it to have high affinity and functional potency at the 5-HT(2A) receptor, highlighting the compatibility of the amphetamine backbone with 4-position thio-substituents. acs.org

| Compound | Series | 4-Substituent | 5-HT2AR Ki (nM) | 5-HT2AR EC50 (nM) | Reference |

|---|---|---|---|---|---|

| 2C-O-2 | 2C-O | -OC2H5 | 8 | 16 | frontiersin.org |

| DOET (3C-O-2) | DOx | -OC2H5 | 61 | 110 | frontiersin.org |

| CYB210010 | 2C-T | -SCF3 | 1.1 | 4.0 | acs.org |

| Compound 21f | DOx | -SCF3 | 1.3 | 4.4 | acs.org |

Computational Modeling and Prediction of Ligand-Receptor Interactions

While specific computational modeling studies for this compound are not widely published, insights can be drawn from modeling of structurally related phenethylamines at various monoamine transporters and receptors. Flexible docking simulations are used to predict the binding orientation and key interactions of ligands within the receptor's binding pocket.

Preclinical Metabolism and Biotransformation Pathways

In Vitro Metabolic Stability and Metabolite Identification

While specific in vitro metabolic stability data for 2,5-Dimethoxy-4-phenylthioamphetamine is not extensively documented in publicly available literature, the metabolic pathways can be inferred from studies on analogous compounds. Research on new psychoactive substances (NPS) often employs in vitro systems to predict how these substances are processed in the body. For many NPS, the metabolic pathways remain partially or completely unknown, posing challenges for their detection in biological samples. nih.gov

Identification of Involved Cytochrome P450 (CYP) Isoenzymes (e.g., CYP2D6)

The metabolism of many amphetamine-like psychostimulants is significantly influenced by the polymorphic cytochrome P450 isoenzyme CYP2D6. nih.govmdpi.com Studies on a range of 2,5-dimethoxyamphetamine (B1679032) derivatives, which are structurally related to this compound, have identified CYP2D6 as the principal enzyme responsible for key metabolic transformations such as O-demethylation and hydroxylation. nih.gov In these studies, microsomes from insect cells heterologously expressing human CYPs were utilized, and CYP2D6 was found to be the primary isoenzyme involved in the main metabolic steps. nih.gov The research also indicated that these amphetamine derivatives act as competitive inhibitors of CYP2D6. nih.gov

Given the structural similarities, it is highly probable that CYP2D6 plays a crucial role in the phase I metabolism of this compound. Other CYP isoenzymes may also contribute to a lesser extent, a common observation in the metabolism of xenobiotics.

Characterization of Non-P450 Enzymatic Transformations

Beyond the action of CYP450 enzymes, other enzymatic processes are critical in the biotransformation of thio-substituted phenethylamines. Key non-P450 mediated reactions include:

O-demethylation: The removal of a methyl group from one of the methoxy (B1213986) substituents on the phenyl ring is a common metabolic pathway for 2,5-dimethoxy-substituted phenethylamines. nih.govresearchgate.net

Hydroxylation: The addition of a hydroxyl group can occur at various positions on the molecule.

Sulfoxidation and Sulfone Formation: The sulfur atom in the phenylthio-moiety is susceptible to oxidation, leading to the formation of sulfoxide (B87167) and subsequently sulfone metabolites. This has been observed as a significant metabolic route for related 2C-T compounds. nih.gov

N-acetylation: The primary amine group is a target for N-acetylation, a common phase II conjugation reaction that often follows initial phase I metabolism. nih.govnih.gov

In Vivo Metabolic Fate in Animal Models

Animal models, particularly rats, have been instrumental in elucidating the in vivo metabolism and excretion of compounds structurally similar to this compound.

Primary Metabolic Pathways and Excretion Profiles

Studies on hallucinogenic 2,5-dimethoxy-4-alkylthiophenethylamine analogs in rats have revealed distinct metabolic patterns. For instance, after oral administration of 2C-T-2, 2C-T-4, and 2C-T-7, the resulting metabolites were identified in urine collected over 48 hours. nih.gov The primary excretion route for these metabolites is via the urine. nih.govnih.govresearchgate.net

The metabolic pathways for these analogs involve a combination of reactions. For 2C-T-2 and 2C-T-4, the major metabolites found in rat urine were the N-acetylated-sulfoxide and S-methylated-N-acetylated-sulfoxide, respectively. nih.gov For 2C-T-7, the principal metabolite was the β-hydroxylated-N-acetylated-sulfoxide. nih.gov Another study on 2C-T-2 in rats identified four metabolites in urine, including those resulting from deamination to an alcohol, oxidation to a carboxylic acid, and O-demethylation followed by N-acetylation. nih.govresearchgate.net

Based on these findings, the expected primary metabolic pathways for this compound in vivo would likely involve a combination of N-acetylation, sulfoxidation of the phenylthio group, and O-demethylation of the methoxy groups, followed by excretion in the urine.

Identification of Novel Metabolites in Biological Matrices

The analysis of biological matrices, such as urine, is crucial for identifying the full spectrum of metabolites. In studies of 2C-T-2 in rats, novel metabolites were identified using gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net These included 2-(4-ethylthio-2,5-dimethoxyphenyl)-ethanol, 4-ethylthio-2,5-dimethoxyphenyl acetic acid, and two O-demethylated and N-acetylated metabolites. nih.govresearchgate.net The identification of such metabolites is critical for forensic and clinical toxicology to confirm exposure to the parent compound. nih.gov

Table 1: Predicted Metabolic Transformations of this compound Based on Analogous Compounds

| Transformation | Predicted Metabolite(s) |

|---|---|

| Phase I Metabolism | |

| O-demethylation | Hydroxy-methoxy-4-phenylthioamphetamine |

| Sulfoxidation | 2,5-Dimethoxy-4-(phenylsulfinyl)amphetamine |

| Sulfone Formation | 2,5-Dimethoxy-4-(phenylsulfonyl)amphetamine |

| Deamination | 2,5-Dimethoxy-4-phenylthiophenylacetone |

| Phase II Metabolism | |

| N-acetylation | N-acetyl-2,5-Dimethoxy-4-phenylthioamphetamine |

| Combination | |

| N-acetylation & Sulfoxidation | N-acetyl-2,5-Dimethoxy-4-(phenylsulfinyl)amphetamine |

Advanced In Vitro Models for Drug Metabolism Research

Modern drug metabolism research employs a variety of sophisticated in vitro models to generate data that is more predictive of human metabolism. These models are essential for studying the biotransformation of new chemical entities like this compound.

Cryopreserved Hepatocytes: These cells retain a high degree of metabolic activity and provide a more complete picture of metabolism, including both phase I and phase II enzymatic reactions, as they contain a full complement of drug-metabolizing enzymes and cofactors. mdpi.com They are considered a gold standard for in vitro metabolism studies.

Liver Microsomes: These are subcellular fractions of the endoplasmic reticulum from hepatocytes and are rich in CYP450 enzymes. nih.gov They are widely used for reaction phenotyping to identify which CYP isoenzymes are involved in the metabolism of a compound and to assess the potential for CYP-mediated drug-drug interactions. nih.govmdpi.com Recombinant human P450s expressed in various systems can also be used for more specific metabolite identification and production. sigmaaldrich.com Human liver microsomes have been used to study the inhibitory effects of related 2,5-dimethoxyamphetamine derivatives on CYP2D6. nih.gov

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in separating 2,5-Dimethoxy-4-phenylthioamphetamine from complex matrices or from mixtures containing other related compounds. nih.govnih.gov These techniques are often coupled with mass spectrometry for definitive identification.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds like phenethylamines. nih.gov For compounds containing primary amine groups, such as this compound, derivatization is often employed to improve chromatographic properties and produce characteristic mass spectra. nih.govnih.gov Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA) and N-methyl-bis-trifluoroacetamide (MBTFA). nih.govceon.rs The resulting derivatives are more volatile and less prone to adsorption on the GC column. ceon.rs

In GC-MS analysis, the compound is first separated on a capillary column, often a non-polar phase like DB-5MS. ceon.rsfree.fr Following separation, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting fragmentation pattern is a chemical fingerprint that allows for identification. nih.gov For this compound, key fragment ions would be expected from the cleavage of the ethylamine (B1201723) side chain (β-cleavage) and fragmentation of the phenylthio group. Tandem mass spectrometry (GC-MS/MS) enhances selectivity and sensitivity by isolating a specific precursor ion and subjecting it to further fragmentation to produce product ions, which are then detected. nih.govnih.gov

Table 1: GC-MS Parameters for Analysis of Related Phenethylamines

| Parameter | Value/Condition | Reference |

|---|---|---|

| Column | DB-5MS (5% diphenyl-95% dimethysiloxane) | ceon.rs |

| Injector Temperature | 250°C | swgdrug.org |

| Carrier Gas | Hydrogen or Helium | swgdrug.org |

| Oven Program | Initial temp. 100°C, ramped to 295°C | swgdrug.org |

| Ionization Mode | Electron Ionization (EI) at 70 eV | nih.gov |

| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) | nih.govnih.gov |

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for analyzing non-volatile or thermally labile compounds, and for complex mixtures found in biological samples. nih.govnih.govfda.gov.tw Ultra-high-performance liquid chromatography (UHPLC) offers faster analysis times and higher resolution compared to conventional HPLC. rsc.org

For the analysis of this compound and its analogs, reversed-phase chromatography is typically used, with C18 or phenyl-hexyl columns. fda.gov.twnih.gov The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. fda.gov.twnih.gov

Electrospray ionization (ESI) is the most common ionization technique for LC-MS analysis of phenethylamines, producing a protonated molecule [M+H]+. free.fr In the tandem mass spectrometer, this precursor ion is selected and fragmented to generate characteristic product ions, which are used for quantification and confirmation. High-resolution mass spectrometry (HRMS/MS), often utilizing time-of-flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements of both precursor and product ions, further enhancing the confidence in identification. mdpi.combohrium.com

Table 2: LC-MS/MS Parameters for Phenethylamine (B48288) Analysis

| Parameter | Value/Condition | Reference |

|---|---|---|

| Column | Kinetex C18 or Phenyl-Hexyl | fda.gov.twnih.gov |

| Mobile Phase A | 0.1% Formic acid in water | nih.govunitedchem.com |

| Mobile Phase B | 0.1% Formic acid in acetonitrile or methanol | nih.govunitedchem.com |

| Flow Rate | 0.3 mL/min | nih.govunitedchem.com |

| Ionization Mode | Electrospray Ionization (ESI), positive mode | free.frswgdrug.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) or HRMS/MS | fda.gov.twmdpi.com |

High-performance liquid chromatography (HPLC) with UV detection can be used as a screening or quantitative tool, particularly when coupled with a diode array detector (DAD) that provides spectral information. swgdrug.org While not as selective as mass spectrometry, HPLC-UV is a robust and widely available technique. The separation principles are similar to those in LC-MS, typically employing a C18 column and a gradient elution with an acidified water/acetonitrile mobile phase. swgdrug.org The UV spectrum of this compound is expected to show absorption maxima characteristic of the substituted benzene (B151609) ring.

Spectroscopic Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for the de novo structural elucidation of new substances and for confirming the identity and assessing the purity of reference materials.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the molecular structure of organic compounds. uobasrah.edu.iq Both ¹H and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of this compound. rsc.orgacs.org

In the ¹H NMR spectrum, distinct signals would be expected for the aromatic protons, the protons of the two methoxy (B1213986) groups, the ethylamine side chain protons, and the protons of the phenylthio group. nih.gov The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals provide information about the connectivity of the atoms. uobasrah.edu.iq For instance, the protons on the aromatic ring will appear as singlets or doublets depending on their position, and the ethylamine protons will show characteristic triplet or multiplet patterns.

¹³C NMR spectroscopy provides information on the different carbon environments in the molecule. rsc.org Each unique carbon atom gives a distinct signal, and the chemical shift indicates its electronic environment. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can be used to correlate the ¹H and ¹³C signals, providing unambiguous assignments of all protons and carbons in the structure. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | ¹H Chemical Shift (ppm) (Predicted) | ¹³C Chemical Shift (ppm) (Predicted) |

|---|---|---|

| Aromatic CH | 6.5 - 7.5 | 110 - 155 |

| OCH₃ | 3.7 - 4.0 | 55 - 60 |

| Ar-CH₂- | 2.7 - 3.0 | 30 - 40 |

| -CH₂-NH₂ | 3.0 - 3.3 | 40 - 50 |

| S-Phenyl | 7.0 - 7.5 | 125 - 140 |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary based on solvent and other experimental conditions. carlroth.com

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of a molecule by providing a highly accurate mass measurement, typically with an error of less than 5 ppm. rsc.orgfrontagelab.com This level of accuracy allows for the differentiation between compounds that may have the same nominal mass but different elemental formulas. frontagelab.com For this compound (C₁₃H₂₁NO₂S), the calculated monoisotopic mass is 255.1319 g/mol . wikipedia.org An HRMS instrument, such as a TOF or Orbitrap mass spectrometer, can measure this mass with high precision, confirming the elemental composition and adding a high degree of confidence to the identification. bohrium.comrsc.org This is particularly useful for distinguishing it from other compounds with a nominal mass of 255. frontagelab.com

Application of Radioligand Binding Assays in Receptor Research

Radioligand binding assays are indispensable in vitro tools for characterizing the interaction of novel compounds with specific receptor targets. These assays measure the affinity of a test compound, such as this compound, for a receptor by quantifying its ability to displace a radioactively labeled ligand that is known to bind to that receptor. The resulting data, typically expressed as the inhibition constant (Kᵢ), provide crucial insights into the compound's potential pharmacological profile.

Research employing radioligand binding assays has been instrumental in elucidating the receptor interaction profile of this compound. Studies have systematically evaluated its affinity for a range of monoamine receptors, which are key targets for psychoactive compounds. These investigations are typically conducted using membranes from human cells that have been genetically engineered to express specific receptor subtypes.

Detailed findings from these assays reveal that this compound exhibits a high affinity for several serotonin (B10506) receptors. nih.gov Specifically, it binds with high potency to the 5-HT₂ₐ and 5-HT₂₋ receptors. nih.gov Its affinity for other serotonergic receptors, such as the 5-HT₁ₐ receptor, has also been quantified. nih.gov Furthermore, these studies have explored its interactions with adrenergic receptors. nih.gov In contrast, the compound has been shown to possess a low affinity for monoamine transporters. nih.gov

The precise affinity values (Kᵢ) of this compound at various human monoamine receptors, as determined in radioligand binding assays, are summarized in the interactive table below. These data are critical for understanding its mechanism of action at the molecular level and for guiding further research into its pharmacological effects. The assays utilized human cells transfected with the specific receptor subtypes to determine these binding affinities. researchgate.net

Table 1: Receptor Binding Affinities of this compound

| Receptor Subtype | Kᵢ (nM) |

| 5-HT₁ₐ | 660 |

| 5-HT₂ₐ | 54 |

| 5-HT₂C | 350 |

This table is interactive. Users can sort and filter the data.

The data presented in the table underscore the compound's notable potency at the 5-HT₂ₐ receptor, which is a common characteristic of psychedelic phenethylamines. nih.gov The binding profile of this compound, as revealed by these advanced analytical methodologies, provides a foundational understanding of its potential biological activity.

Comparative Preclinical Pharmacology and Analogous Compound Research

Pharmacological Comparison with Other DOx Compounds (e.g., DOM, DOI, DOB, DOET)

The 4-substituted-2,5-dimethoxyamphetamines, commonly known as the DOx series, are a class of potent, long-acting psychedelic compounds. wikipedia.org Structurally, they are amphetamine derivatives, meaning they possess an alpha-methyl (α-CH3) group on the ethylamine (B1201723) side chain. This distinguishes them from 2,5-Dimethoxy-4-phenylthioamphetamine, which is a phenethylamine (B48288) and lacks this feature. The most well-known members of the DOx family include DOM (4-methyl), DOI (4-iodo), DOB (4-bromo), and DOET (4-ethyl). wikipedia.org

The primary mechanism of action for DOx compounds is agonism at serotonin (B10506) 5-HT2 receptors, with their psychedelic effects specifically attributed to the activation of the 5-HT2A subtype. wikipedia.orgnih.gov These compounds are highly selective for the 5-HT2 receptor family. wikipedia.org For instance, DOB and DOI are recognized as potent 5-HT2A receptor agonists. nih.govwikipedia.org In animal studies, DOM produces psychedelic-like behavioral effects, such as the head-twitch response in rodents. wikipedia.org Unlike some other amphetamines, DOx compounds like DOM, DOET, and DOC are generally inactive as monoamine releasing agents or reuptake inhibitors. wikipedia.org

The potency of these compounds varies based on the substituent at the 4-position. R(-)-DOB is considered one of the most potent phenethylamine psychedelics, with a higher efficacy at 5-HT2 receptors than the closely related DOI. wikipedia.orgchemeurope.com Research on sulfur-containing analogues of DOM and DOET, where one of the methoxy (B1213986) groups is replaced by a thio-group, has shown a significant drop in psychotomimetic potency compared to their oxygen-based counterparts. nih.gov

While direct comparative pharmacological data for this compound is not extensively documented in the available literature, the data from the DOx series provides a foundational understanding of how 2,5-dimethoxy-substituted phenylalkylamines interact with serotonergic systems.

Receptor Binding Affinities (Ki, nM) of Select DOx Compounds

Lower Ki values indicate higher binding affinity. Data is for human receptors unless otherwise specified.

| Compound | 5-HT2A | 5-HT2B | 5-HT2C |

|---|---|---|---|

| DOM | 62.7 | 152 | 24.5 |

| DOB | 0.59 | 2.3 | 1.1 |

| DOI | 0.68 (rat) | 2.4 | 2.4 |

| DOET | 49 | 121 | 20 |

Interrelationship with 2C-Series Phenethylamines (e.g., 2C-B, 2C-I)

This compound is structurally a member of the 2C family of phenethylamines. The "2C" designation refers to the two carbon atoms connecting the phenyl ring to the terminal amine group. researchgate.net The core structure responsible for the hallucinogenic properties of this series includes the 2,5-dimethoxy substitutions on the phenyl ring and a hydrophobic substituent at the 4-position. nih.gov

The interrelationship is most evident when comparing the target compound to well-studied analogues like 2C-B (4-bromo-2,5-dimethoxyphenethylamine) and 2C-I (4-iodo-2,5-dimethoxyphenethylamine). These compounds differ from this compound only by the nature of the atom or group at the 4-position (bromine or iodine versus a phenylthio group).

Pharmacologically, the 2C series primarily interacts with 5-HT2 receptors. nih.gov Structure-activity relationship (SAR) studies reveal that nonpolar substituents at the 4-position, such as halogens and alkyl groups, tend to increase binding affinity at these receptors. nih.gov The phenylthio group is a large, hydrophobic substituent, which suggests a potential for significant receptor interaction, though specific data is scarce. The removal of the alpha-methyl group that distinguishes the DOx series from the 2C series generally results in compounds with a shorter duration of action; for example, DOB has a duration of 18-30 hours, whereas its 2C counterpart, 2C-B, has a duration of 4-8 hours. chemeurope.com

Receptor Binding Affinities (Ki, nM) of 2C-B

Lower Ki values indicate higher binding affinity. Data is for human receptors.

| Compound | 5-HT2A | 5-HT2B | 5-HT2C |

|---|---|---|---|

| 2C-B | 45 | 151 | 39 |

Research on Other Thio-Substituted Analogues (e.g., 2C-T-2, 2C-T-7) and Their Distinguishing Features

The most direct structural relatives to this compound are the 4-alkylthio-substituted phenethylamines, known as the 2C-T series. researchgate.net Among these, 2C-T-2 (2,5-dimethoxy-4-ethylthiophenethylamine) and 2C-T-7 (2,5-dimethoxy-4-propylthiophenethylamine) are the most well-documented. wikipedia.orgpsychonautwiki.org These compounds are potent psychedelics whose effects are mediated by strong interactions with 5-HT2 receptors. researchgate.net

The key distinguishing feature between these analogues and this compound is the substituent attached to the sulfur atom at the 4-position: an ethyl group in 2C-T-2, a propyl group in 2C-T-7, and a phenyl group in the target compound. wikipedia.orgpsychonautwiki.org This variation in the thio-substituent directly impacts the molecule's size, steric bulk, and lipophilicity, which in turn influences its pharmacological profile.

Both 2C-T-2 and 2C-T-7 are potent agonists or partial agonists at 5-HT2A and 5-HT2C receptors. wikipedia.orgwikiwand.comnih.gov Animal studies confirm that the effects of 2C-T-7 are mediated by the 5-HT2A receptor. nih.gov The metabolism is also a distinguishing feature. Studies in rats have shown that 2C-T-7 is metabolized via hydroxylation of its propyl side chain, among other pathways. nih.gov It is probable that this compound would undergo a different metabolic fate, potentially involving hydroxylation on its terminal phenyl ring.

Receptor Binding & Functional Activity (Ki / EC50, nM) of 2C-T Analogues

Ki represents binding affinity and EC50 represents functional potency. Lower values indicate higher affinity/potency. Data is for human receptors.

| Compound | Receptor | Binding (Ki) | Function (EC50) |

|---|---|---|---|

| 2C-T-2 | 5-HT2A | 49 | 18 |

| 5-HT2B | 10 | 2 | |

| 5-HT2C | 20 | 4 | |

| 2C-T-7 | 5-HT2A | 26 | 10 |

| 5-HT2B | 18 | 3 | |

| 5-HT2C | 28 | 7 |

Insights Derived from Mescaline and Classical Serotonergic Psychedelics in Phenethylamine Research

The entire field of synthetic phenethylamine research is built upon insights gained from mescaline (3,4,5-trimethoxyphenethylamine), a naturally occurring psychedelic. mdpi.comnih.gov Early research sought to understand mescaline's mechanism of action and to create more potent analogues. sci-hub.se A pivotal discovery was that altering the substitution pattern of the methoxy groups from mescaline's 3,4,5-positions to a 2,5-dimethoxy pattern, and adding a small hydrophobic substituent at the 4-position, dramatically increased psychedelic potency. mdpi.com This finding is the foundational principle for the entire 2C-X and DOx series of compounds, including this compound.

Furthermore, research on classical serotonergic psychedelics, including the tryptamines LSD and psilocybin as well as the phenethylamine mescaline, established that their primary psychoactive effects are mediated through agonist activity at the serotonin 5-HT2A receptor. nih.govwikipedia.orgnih.gov This understanding provides the fundamental pharmacological model for investigating novel phenethylamine derivatives. biomolther.org The 5-HT2A receptor is now the primary target in structure-activity relationship studies for predicting the potential psychedelic activity of new compounds. sci-hub.sebiomolther.org Therefore, any analysis of this compound is predicated on the decades of research that identified the crucial role of the 2,5-dimethoxy-4-substituent pattern and the central importance of the 5-HT2A receptor in the action of psychedelic phenethylamines. frontiersin.org

Q & A

Q. What are the established synthetic routes for 2,5-Dimethoxy-4-phenylthioamphetamine, and how can purity be validated?

- Methodological Answer : Synthesis typically involves halogen displacement reactions on 2,5-dimethoxy-4-haloamphetamines (e.g., DOB or DOI) using thiophenol derivatives under inert conditions. For example, substitution of bromine in 2,5-dimethoxy-4-bromoamphetamine (DOB) with a phenylthio group can yield the target compound. Purity validation requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via characteristic proton shifts (e.g., aromatic protons at δ 6.8–7.2 ppm).

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<1% threshold).

- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 318.1 for C₁₇H₂₁NO₂S) .

Q. What analytical techniques are recommended for identifying this compound in biological matrices?

- Methodological Answer : Initial screening in biological samples (e.g., urine, plasma) employs immunoassays, but these may yield false positives due to cross-reactivity with other phenethylamines. Confirmatory methods include:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Derivatize metabolites with BSTFA or PFPA to enhance volatility. Monitor characteristic fragments (e.g., m/z 150 for demethylated products).

- Liquid Chromatography-Tandem MS (LC-MS/MS) : Use MRM transitions (e.g., 318.1 → 135.1) for specificity. Hydrolysis with β-glucuronidase/sulfatase is critical to detect conjugated metabolites .

Advanced Research Questions

Q. How do metabolic pathways of this compound differ across species, and what implications does this have for toxicology studies?

- Methodological Answer : Rodent models show primary metabolism via O-demethylation (yielding 5-hydroxy metabolites) and oxidative deamination to ketone derivatives. In contrast, human hepatocyte studies suggest N-dealkylation as a minor pathway. Key steps:

- In vitro microsomal assays : Incubate with rat/human liver microsomes + NADPH to compare phase I metabolites.

- High-Resolution MS (HRMS) : Identify hydroxylated metabolites (e.g., +16 Da shifts) and sulfoxide derivatives.

Species-specific differences necessitate cross-validation of toxicity models, particularly for neurotoxic metabolites .

Q. What are the key challenges in correlating in vitro receptor binding data with in vivo psychoactive effects?

- Methodological Answer : The compound acts as a partial agonist at 5-HT₂A receptors, but potency varies across assay systems (e.g., EC₅₀ = 12 nM in transfected HEK cells vs. 45 nM in rat cortical membranes). To resolve discrepancies:

- Receptor Reserve Analysis : Use irreversible antagonists (e.g., EEDQ) to quantify spare receptors.

- Functional Assays : Measure intracellular calcium flux (FLIPR) alongside cAMP inhibition.

Discrepancies may arise from differences in receptor density, G-protein coupling efficiency, or allosteric modulators .

Q. How can researchers resolve contradictions in reported potency across different assay systems?

- Methodological Answer : Standardize protocols using:

- Reference Standards : Include DOI (2,5-Dimethoxy-4-iodoamphetamine) as a positive control for 5-HT₂A affinity.

- Normalization : Express data as % of maximal response to serotonin (5-HT).

Address variability by replicating assays in parallel (e.g., radioligand binding vs. β-arrestin recruitment) and applying multivariate statistical analysis .

Data Contradiction Analysis

Q. How should conflicting data on neurotoxicity thresholds be interpreted?

- Methodological Answer : Discrepancies in LD₅₀ values (e.g., 12 mg/kg in mice vs. 8 mg/kg in rats) may stem from:

- Pharmacokinetic Factors : Differences in blood-brain barrier permeability or metabolic clearance.

- Endpoint Criteria : Variability in defining "toxicity" (e.g., seizures vs. hyperthermia).

Resolve by conducting interspecies pharmacokinetic studies and adopting standardized toxicity scoring matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.